6,8-Diprenylgenistein

Catalog No.
S1536009
CAS No.
51225-28-6
M.F
C25H26O5
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Diprenylgenistein

CAS Number

51225-28-6

Product Name

6,8-Diprenylgenistein

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C25H26O5/c1-14(2)5-11-18-22(27)19(12-6-15(3)4)25-21(23(18)28)24(29)20(13-30-25)16-7-9-17(26)10-8-16/h5-10,13,26-28H,11-12H2,1-4H3

InChI Key

UCHYSPNEUSDFQR-UHFFFAOYSA-N

SMILES

Array

Synonyms

6,8-diprenylgenistein

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC=C(C)C)O)C

The exact mass of the compound 6,8-Diprenylgenistein is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

6,8-Diprenylgenistein is a highly specialized, diprenylated isoflavone derived from the core structure of genistein, characterized by the addition of two lipophilic prenyl groups at the 6 and 8 positions. This structural modification fundamentally alters its physicochemical and biological profile, shifting it from a highly polar phytoestrogen to a lipophilic, membrane-permeable bioactive agent. In industrial and advanced laboratory procurement, it is prioritized over standard isoflavones for its potent dual-action metabolic inhibition (targeting α-glucosidase and PTP1B), its benchmark-competitive eradication of cariogenic biofilms, and its significantly attenuated off-target estrogenic activity. These properties make 6,8-diprenylgenistein a critical high-value precursor and reference standard for the development of targeted anti-obesity therapeutics, advanced oral care formulations, and non-endocrine-disrupting anti-inflammatory agents [1].

Substituting 6,8-diprenylgenistein with its non-prenylated parent compound, genistein, or mono-prenylated analogs results in critical failures in both formulation processability and assay performance. The absence of the 6,8-diprenyl moieties drastically reduces the molecule's partition coefficient (LogP), preventing effective passive diffusion across lipid bilayers and bacterial cell membranes. Consequently, standard genistein exhibits negligible efficacy against robust biofilms like Streptococcus mutans and lacks the steric bulk required for noncompetitive inhibition of metabolic enzymes like PTP1B. Furthermore, utilizing standard genistein introduces severe off-target estrogenic proliferation, confounding anti-inflammatory and anti-obesity screening data. Relying on crude plant extracts (e.g., from Cudrania tricuspidata) as a substitute introduces unacceptable lot-to-lot variability, making the high-purity synthesized or isolated 6,8-diprenylgenistein strictly necessary for reproducible quantitative workflows [1].

Dual-Target Metabolic Inhibition (α-Glucosidase and PTP1B)

6,8-Diprenylgenistein demonstrates highly potent dual inhibition of metabolic targets, significantly outperforming standard clinical baselines. In in vitro enzymatic assays, it inhibits mouse α-glucosidase with an IC50 of 16.3 μM, which is approximately 10-fold more potent than the widely used positive control acarbose (IC50 = 166.4 μM). Furthermore, the diprenylated structure enables strong inhibition of the recombinant human PTP1B enzyme with an IC50 of 2.3 μM, a mechanism not efficiently triggered by non-prenylated isoflavone analogs [1].

Evidence Dimensionα-Glucosidase inhibition (IC50)
Target Compound Data16.3 ± 1.8 μM
Comparator Or BaselineAcarbose (Positive Control) at 166.4 μM
Quantified Difference~10.2-fold higher inhibitory potency against α-glucosidase compared to the clinical benchmark.
ConditionsIn vitro α-glucosidase and recombinant human PTP1B enzymatic assays.

Provides a highly potent, dual-action reference standard for researchers developing therapeutics for type II diabetes and obesity, where standard isoflavones lack sufficient enzymatic affinity.

Benchmark-Equivalent Eradication of Streptococcus mutans Biofilms

6,8-Diprenylgenistein exhibits potent bactericidal effects against cariogenic Streptococcus mutans UA159, overcoming the membrane barriers that typically block hydrophilic flavonoids. Quantitative confocal analysis demonstrates that 6,8-diprenylgenistein completely inhibits S. mutans biofilm development at concentrations ≥4 μg/mL. This performance is highly competitive with the clinical benchmark Chlorhexidine (CHX), which achieves equivalent biofilm inhibition at 2 μg/mL, making the diprenylated isoflavone a highly viable natural-derived alternative [1].

Evidence DimensionMinimum concentration for complete biofilm inhibition
Target Compound Data≥4 μg/mL
Comparator Or BaselineChlorhexidine (CHX) at 2 μg/mL
Quantified DifferenceAchieves complete biofilm inhibition at a concentration only 2-fold higher than the synthetic clinical gold standard.
ConditionsS. mutans UA159 biofilm assay in semi-defined medium with 20 mM sucrose/glucose for 24 hours.

Essential for formulators of advanced oral care products seeking a plant-derived antimicrobial active that matches synthetic benchmarks without the associated staining or cytotoxicity risks.

Attenuated Estrogenic Proliferation for Improved Safety Profiles

While the parent compound genistein is a known phytoestrogen that strongly induces estrogenic cell proliferation, 6,8-diprenylgenistein exhibits a significantly attenuated estrogenic response due to the steric hindrance of its prenyl groups. In MCF-7 human breast cancer cell proliferation assays compared to 0.1 nM 17β-estradiol (set as 100% baseline), a 1 μM dose of standard genistein drives relative cell proliferation to 97.84%. In contrast, an equivalent dose of 6,8-diprenylgenistein limits proliferation to 51.91%, drastically reducing off-target hormonal activation [1].

Evidence DimensionRelative MCF-7 cell proliferation (vs. 17β-estradiol)
Target Compound Data51.91% proliferation
Comparator Or BaselineGenistein at 97.84% proliferation
Quantified Difference46.9% reduction in estrogen-induced cell proliferation compared to the non-prenylated parent compound.
ConditionsMCF-7 cell proliferation assay treated with 1 μM of the target compounds.

Critical for procuring an anti-inflammatory or metabolic active where avoiding unwanted estrogenic side effects (a common flaw in standard isoflavones) is a primary formulation requirement.

Enhanced Lipophilicity for Superior Membrane Permeability

The addition of two prenyl groups at the 6 and 8 positions of the genistein core fundamentally alters the physicochemical profile of 6,8-diprenylgenistein, significantly increasing its partition coefficient (LogP). This structural modification enhances its affinity for lipid bilayers compared to the highly polar, non-prenylated genistein. This increased lipophilicity directly translates to superior membrane permeabilization in bacterial targets (such as MRSA) and improved gastrointestinal absorption capacity in mammalian models, solving the poor bioavailability issues that limit the industrial application of standard flavonoids [1].

Evidence DimensionMembrane affinity and passive lipid bilayer transport
Target Compound DataHigh lipophilicity driven by dual C-prenylation
Comparator Or BaselineGenistein (hydrophilic, poor passive membrane transport)
Quantified DifferenceStructural shift enables direct interaction with and permeabilization of lipid bilayers, unlike the parent compound.
ConditionsPhysicochemical profiling and cellular permeability models.

Solves the poor bioavailability and low tissue penetration issues associated with standard isoflavones, making it a superior candidate for topical and oral delivery systems.

Metabolic Syndrome and Anti-Obesity Drug Development

Due to its highly potent, dual-target inhibition of α-glucosidase (IC50 = 16.3 μM) and PTP1B (IC50 = 2.3 μM), 6,8-diprenylgenistein is the preferred isoflavone reference standard for developing therapeutics targeting lipid absorption, blood glucose regulation, and triglyceride metabolism. It is prioritized over standard genistein, which lacks this specific enzymatic affinity [1].

Advanced Oral Care Formulation Development

Its proven ability to completely inhibit S. mutans biofilms at 4 μg/mL makes 6,8-diprenylgenistein an ideal natural-derived active ingredient for non-staining, anti-cariogenic mouthwashes and dental treatments. It serves as a direct, plant-based substitute for synthetic agents like chlorhexidine in high-end formulation R&D [2].

Targeted Anti-Inflammatory Screening

Because it exhibits significantly lower estrogenic proliferation (51.91%) compared to the parent genistein (97.84%), 6,8-diprenylgenistein is the optimal choice for in vitro anti-inflammatory screening where phytoestrogen-induced endocrine disruption or off-target receptor activation must be minimized [3].

Bioavailability-Enhanced Topical Delivery Systems

The high lipophilicity imparted by the 6,8-diprenyl modification ensures superior membrane permeability. This makes the compound highly suitable as a bioactive precursor for dermatological formulations and wound-healing patches, where standard hydrophilic flavonoids fail to effectively penetrate the stratum corneum[4].

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.17802393 Da

Monoisotopic Mass

406.17802393 Da

Heavy Atom Count

30

Appearance

Yellow powder

UNII

RLK2TR6W3N

Wikipedia

5,7,4'-trihydroxy-6,8-diprenylisoflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023

Explore Compound Types